
Methyl Palmitate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Palmitate-d3 is a deuterated form of methyl palmitate, a fatty acid ester derived from palmitic acid and methanol. The chemical formula for this compound is C17H31D3O2, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C15H31COOH+CD3OD→C15H31COOCD3+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels suitable for analytical applications.
化学反应分析
Types of Reactions
Methyl Palmitate-d3 undergoes several types of chemical reactions, including:
Hydrodeoxygenation: Converts the ester into hydrocarbons using hydrogen and a catalyst.
Transesterification: Reacts with another alcohol to form a different ester.
Oxidation: Forms carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrodeoxygenation: Typically uses nickel or palladium catalysts under high pressure and temperature.
Transesterification: Requires an alcohol (e.g., methanol) and a base catalyst such as sodium methoxide.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrodeoxygenation: Produces alkanes such as hexadecane.
Transesterification: Yields different esters depending on the alcohol used.
Oxidation: Results in carboxylic acids like palmitic acid.
科学研究应用
Methyl Palmitate-d3 is widely used in various scientific research fields:
Chemistry: Serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acid methyl esters.
Biology: Used in studies involving lipid metabolism and fatty acid profiling.
作用机制
Methyl Palmitate-d3 exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anti-fibrotic: Prevents the activation of transforming growth factor-beta (TGF-β), a key regulator of fibrosis.
Vasodilation: Modulates nicotinic receptors and relaxes arterioles, improving blood flow.
相似化合物的比较
Methyl Palmitate-d3 can be compared with other fatty acid methyl esters such as:
Methyl Stearate: Similar structure but derived from stearic acid.
Methyl Oleate: Contains a double bond, making it unsaturated.
Methyl Linoleate: Has two double bonds, making it polyunsaturated.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and precision in mass spectrometry.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medical research.
属性
CAS 编号 |
60443-57-4 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
273.475 |
IUPAC 名称 |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
InChI 键 |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
同义词 |
Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


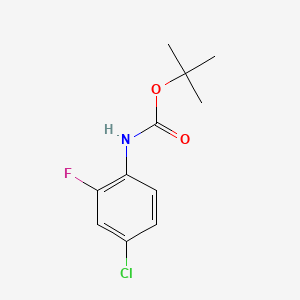
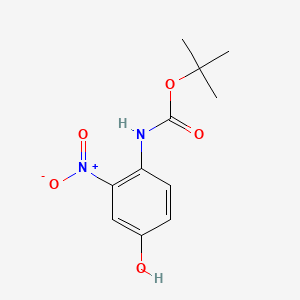
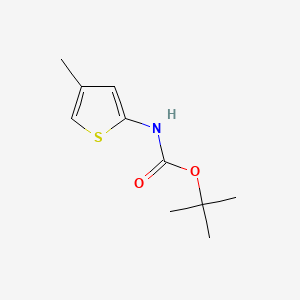
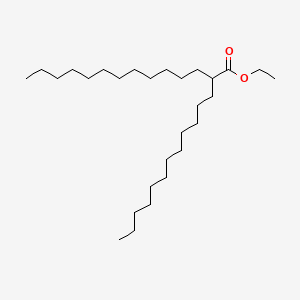
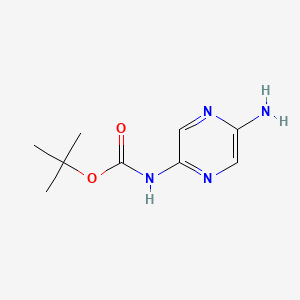

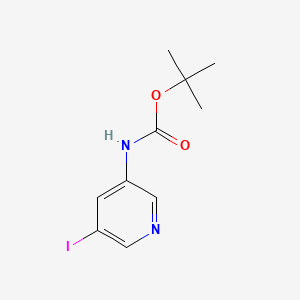
![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)
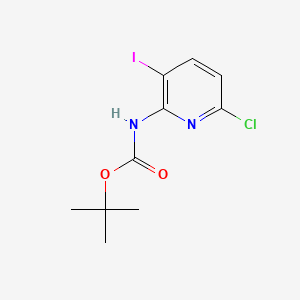
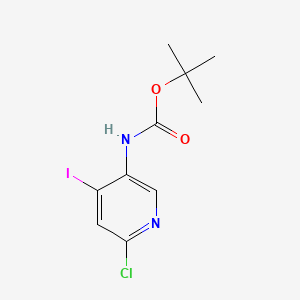

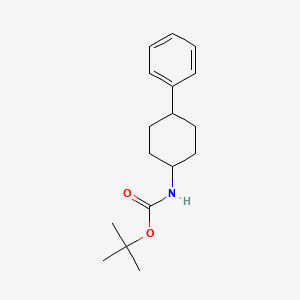
![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
